![molecular formula C12H21NO2 B1398167 tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1549912-21-1](/img/structure/B1398167.png)
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1) is a bicyclic tertiary amine derivative with a fused cyclopentane-pyrrolidine core. Its molecular formula is C₁₂H₁₉NO₃, and molecular weight is 225.28 g/mol . The compound is characterized by a stereospecific cis-configuration (3aR,6aS) in its hexahydrocyclopenta[c]pyrrole scaffold, which is critical for its pharmacological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for the preparation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-Butyl nitrite for oxidative reactions and reducing agents for reduction reactions . Substitution reactions often involve alkyl halides, sulfonyl chlorides, and benzoyl chloride under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyrroles .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been investigated for its potential therapeutic properties. Its structure allows for various modifications that can enhance biological activity.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the cyclopentane ring have resulted in compounds that inhibit tumor growth in vitro and in vivo, suggesting a potential pathway for the development of new anticancer agents .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Organic Synthesis
This compound serves as an important building block in organic synthesis, particularly in the formation of more complex molecules.
Synthesis of Heterocycles
This compound is utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups that can lead to diverse chemical structures .
As a Protecting Group
In synthetic organic chemistry, this compound acts as a protecting group for amines during multi-step synthesis processes. Its stability under acidic conditions makes it suitable for protecting sensitive functional groups while allowing other reactions to proceed .
Development of Anticancer Agents
A study published in 2023 demonstrated that derivatives synthesized from this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced efficacy .
Neuroprotective Research
In another investigation focusing on neuroprotection, researchers found that specific derivatives of this compound reduced oxidative stress markers in neuronal cell cultures. These findings support further exploration into its use as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Key Properties:
- Physical State : White to off-white solid .
- Melting Point : 70–71°C (uncorrected) .
- Boiling Point : 325.8 ± 35.0°C .
- Optical Rotation : [α]²⁵D = +0.40° (c = 1.00 in CHCl₃) .
- Purity : 98.5% (HPLC) in optimized syntheses .
The structural and functional analogs of tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate are compared below:
Structural and Functional Analysis
Core Scaffold Variations :
- The isoindole derivative (CAS 879687-92-0) exhibits reduced steric hindrance compared to the bicyclic cyclopenta[c]pyrrole, enhancing its solubility but reducing target specificity .
- The hydroxymethyl analog (CAS 1781984-45-9) introduces polarity, improving aqueous solubility for ADC applications .
Stereochemical Impact :
- The trans-isomer (CAS 148404-28-8) shows 10% lower binding affinity to BTK compared to the cis-configuration (CAS 146231-54-1), highlighting the importance of stereochemistry in drug design .
Safety Profiles: The parent compound (CAS 146231-54-1) has well-documented acute toxicity (oral LD₅₀ = 320 mg/kg in rats), while analogs like the methylamino derivative (CAS 1446021-66-4) show milder effects but require respiratory protection .
Pharmacological Relevance
- BTK Inhibition : The parent compound’s 5-oxo group is critical for hydrogen bonding with BTK’s active site (Ki = 12 nM), while the isoindole analog shows weaker inhibition (Ki = 85 nM) .
- Thermodynamic Stability : The tert-butyl group in all analogs enhances thermal stability (decomposition >200°C), ensuring compatibility with high-temperature reactions .
Biological Activity
Introduction
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 926276-08-6) is a compound belonging to the class of fused pyrrole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₂
- Molecular Weight : 211.31 g/mol
- IUPAC Name : rel-tert-butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Purity : 96%
Biological Activity Overview
Fused pyrrole compounds, including this compound, have been studied for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities and research findings related to this compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrole derivatives. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that certain pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Case Study : A study assessing a series of fused pyrroles found that compounds similar to tert-butyl hexahydrocyclopenta[c]pyrrole showed promising activity against HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The IC₅₀ values for these compounds ranged from 100 to 200 μg/mL, indicating effective cytotoxicity .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that pyrrole derivatives can activate apoptotic pathways by upregulating caspases and downregulating anti-apoptotic proteins .
- Antioxidant Activity : Many fused pyrroles exhibit antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer progression .
- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer pathways, confirming their potential as therapeutic agents .
Pharmacological Studies
The pharmacological profile of this compound has been explored in various studies:
Study Focus | Findings |
---|---|
Anticancer Activity | Significant cytotoxic effects against HepG2 and EACC cell lines with IC₅₀ values indicating efficacy. |
Apoptotic Pathway Modulation | Enhanced activation of caspase pathways leading to increased apoptosis in treated cells. |
Antioxidant Potential | Demonstrated ability to scavenge free radicals in DPPH assays, suggesting protective effects against oxidative damage. |
Q & A
Basic Questions
Q. What safety protocols are essential for handling tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in laboratory settings?
- Methodological Answer: Use nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards to prevent skin/eye contact. Ensure proper ventilation and avoid inhalation of aerosols. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. For spills, use inert absorbents and dispose of waste via approved chemical protocols . Store at room temperature away from oxidizers and moisture .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer: Structural verification requires NMR (e.g., δ 1.47 ppm for tert-butyl protons, δ 3.46–5.58 ppm for pyrrolidine protons) and HRMS (expected [M+H]: 225.2842). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane). Quantitative analysis can use NMR to confirm carbonyl (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer: Flash column chromatography (silica gel, 0–50% ethyl acetate/hexane gradient) resolves intermediates. For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity. Distillation (Kugelrohr apparatus, 80–100°C under reduced pressure) is suitable for volatile byproducts .
Describe the synthetic route for preparing this compound from (3aR,7aS)-hexahydro-1H-isoindole.
- Methodological Answer:
- Step 1: Boc protection of isoindole using BocO in CHCl at 0°C for 16 h (yield: 85%) .
- Step 2: RuO-catalyzed oxidation with NaIO in CHCN/CCl/HO to form the ketone (48 h, 70% yield).
- Step 3: Cyclization via AcO/NaOAc at 120°C, followed by flash chromatography to isolate the product (59% yield) .
Advanced Research Questions
Q. How can stereoselective synthesis of bicyclic derivatives be achieved using this compound?
- Methodological Answer: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) introduces aryl groups at the 5-position. Use Pd(OAc)/BINAP/NaOt-Bu in toluene (110°C, 16 h) for C–N bond formation. For diastereomeric control, hydrogenation with 10% Pd/C under H (40 psi, 16 h) selectively reduces double bonds while retaining stereochemistry .
Q. What role does this compound play in developing retinol-binding protein 4 (RBP4) antagonists?
- Methodological Answer: It serves as a key intermediate for bicyclic pyrrolidine scaffolds. After Boc deprotection (2M HCl in EtO), the free amine reacts with pyrimidine carboxylates (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate) to form RBP4 antagonists. Hydrolysis with LiOH·HO yields carboxylic acid derivatives for binding studies .
Q. How should researchers address contradictions in reported yields for triflate intermediates?
- Methodological Answer: Yield discrepancies (e.g., 70% vs. 85%) may arise from reaction temperature control during triflation. Ensure rigorous cooling (−78°C) and slow addition of LiHMDS and triflyl reagents. Optimize stoichiometry (1.4 equiv triflyl reagent) and monitor via NMR for intermediate stability .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this scaffold?
- Methodological Answer: The ketone at position 5 directs electrophiles (e.g., triflates) to the adjacent α-carbon due to conjugation with the pyrrolidine ring. DFT calculations (B3LYP/6-31G*) show lower activation energy for 5-substitution (ΔG ~18 kcal/mol) vs. 3-substitution (ΔG ~24 kcal/mol) .
Q. What strategies stabilize this compound against degradation during long-term storage?
- Methodological Answer: Store under inert gas (argon) at −20°C in amber vials. Add molecular sieves (3Å) to prevent hydrolysis. Degradation is monitored via periodic HPLC; <2% decomposition over 6 months under optimal conditions .
Q. How does the compound’s toxicity profile impact in vivo preclinical studies?
- Methodological Answer:
Acute oral toxicity (LD > 500 mg/kg in rats) and mild respiratory irritation (EC > 1.2 mg/L) necessitate dose-limiting studies. Use lower concentrations (IC < 10 µM) in cell assays. For in vivo models, administer via IP route with vehicle (10% DMSO/90% corn oil) to minimize irritation .
Properties
IUPAC Name |
tert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZDDDNQCVUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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